molecular formula C25H23N3O4S B2777654 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-26-7

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2777654
CAS No.: 955662-26-7
M. Wt: 461.54
InChI Key: NMCIMHKEHOYSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, including cell proliferation, differentiation, and neuronal development. The inhibition of DYRK1A has become a significant research focus in several fields, particularly in neuroscience for studying Down syndrome [PubMed] and neurodegenerative diseases like Alzheimer's, where its activity is linked to tau phosphorylation and amyloid-beta pathology. Beyond neurology, this inhibitor is a valuable tool compound in cancer research, as DYRK1A can regulate transcription factors and cell cycle progression, and in diabetes research for its role in pancreatic beta-cell proliferation ChEMBL] . The compound acts by competitively binding to the ATP-binding pocket of the DYRK1A kinase domain, thereby suppressing its catalytic activity. Researchers utilize this high-purity compound to elucidate DYRK1A signaling pathways, probe its function in disease models, and validate its potential as a therapeutic target. This product is intended for research applications in cell culture and biochemical assays and is strictly For Research Use Only, not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c29-23(16-8-9-19-20(12-16)32-14-31-19)27-25-26-22-18(6-3-7-21(22)33-25)24(30)28-11-10-15-4-1-2-5-17(15)13-28/h1-2,4-5,8-9,12,18H,3,6-7,10-11,13-14H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCIMHKEHOYSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure includes:

  • Molecular Formula : C24H21N3O4S
  • Molecular Weight : 447.51 g/mol
  • IUPAC Name : N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazoles exhibit significant antibacterial properties. In particular:

  • DNA Gyrase Inhibition : Compounds derived from the thiazole scaffold have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria such as Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range .
  • Minimum Inhibitory Concentrations (MIC) : The most promising inhibitors demonstrated MIC values between 4 and 8 μg/ml against resistant strains of Enterococcus faecalis and Enterococcus faecium.

Cytotoxicity Against Cancer Cells

Studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

  • Colon Carcinoma : Some derivatives exhibited IC50 values as low as 6.2 μM against the HCT-116 colon carcinoma cell line .
  • Breast Cancer : Compounds were also tested against the MCF-7 breast cancer cell line with notable cytotoxicity observed .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The tetrahydroisoquinoline moiety interacts with various enzymes and receptors that modulate cellular pathways.
  • Inhibition of Bacterial Enzymes : By inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, the compound disrupts bacterial replication processes .

Case Studies and Research Findings

Several studies have been pivotal in elucidating the biological activities of this compound:

StudyFindings
Identified low micromolar inhibitors for DNA gyrase; significant antibacterial activity against Gram-positive strains.
Demonstrated cytotoxicity against colon cancer cells with an IC50 of 6.2 μM.
Optimized compounds showed dual inhibition of DNA gyrase and topoisomerase IV with potential for treating bacterial infections.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been studied for its ability to inhibit receptor-interacting protein kinase 1 (RIP1), which plays a critical role in necroptosis and inflammation. Inhibition of RIP1 has been associated with therapeutic benefits in conditions such as psoriasis and rheumatoid arthritis. Recent studies have shown that small-molecule inhibitors like this compound can effectively block tumor necrosis factor (TNF)-dependent cellular responses, highlighting their potential as novel anti-inflammatory agents .

Case Study: RIP1 Inhibition

  • Objective : To evaluate the efficacy of the compound in blocking TNF-dependent cellular responses.
  • Method : Cellular assays were conducted to assess cytokine production in human ulcerative colitis explants.
  • Findings : The compound demonstrated high potency in reducing spontaneous cytokine production, suggesting a promising role in treating inflammatory diseases .

Cancer Treatment

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has also been investigated for its potential in cancer therapy. Its mechanism involves inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to tumor-specific immunosuppression.

Case Study: IDO Inhibition

  • Objective : To assess the compound's effectiveness in enhancing anti-cancer treatments.
  • Method : The compound was administered alongside conventional anti-cancer agents to evaluate combined efficacy.
  • Findings : Results indicated that the compound could enhance the effectiveness of anti-cancer therapies by mitigating immunosuppression associated with tumors .

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Tetrahydroisoquinoline derivatives are known for their diverse biological activities, including neuroprotective effects.

Case Study: Neuropharmacological Activity

  • Objective : To explore the neuropharmacological properties of the compound.
  • Method : In vivo models were utilized to study the effects on neurotransmitter systems.
  • Findings : Preliminary results indicate that the compound may modulate neurotransmitter release and exhibit protective effects against neurodegeneration .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryRIP1 inhibitionReduces cytokine production in ulcerative colitis
Cancer TreatmentIDO inhibitionEnhances efficacy of anti-cancer therapies
NeuropharmacologyModulation of neurotransmitter systemsPotential neuroprotective effects

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions affect yield and purity?

Answer:
The synthesis of structurally analogous compounds (e.g., benzothiazole-carboxamide derivatives) typically involves:

  • Stepwise coupling reactions : For example, thiazolidinone formation via condensation of benzothiazole precursors with carbonyl-containing intermediates under ethanol or acetonitrile reflux (60–85% yields) .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields in heterocyclic ring formation (e.g., thiadiazole derivatives) .
  • Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization to achieve >95% purity, monitored via TLC and NMR .
    Key variables : Solvent polarity, temperature, and catalyst selection significantly impact yield. For instance, ethanol reflux improves cyclization efficiency compared to DMF .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are critical?

Answer:

  • 1H/13C NMR : Confirms regioselectivity of amide bond formation and tetrahydroisoquinoline ring conformation. For example, aromatic protons in benzo[d][1,3]dioxole appear as distinct doublets at δ 6.8–7.2 ppm .
  • IR spectroscopy : Validates carbonyl stretching vibrations (1680–1720 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Essential for verifying molecular weight and isotopic patterns, especially for halogenated analogs .

Advanced: How can computational modeling optimize the synthesis and predict biological activity?

Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers for key steps like cyclization, enabling solvent/catalyst optimization .
  • Molecular docking : Predicts binding affinities to targets like GSK-3β or kinases by simulating interactions between the tetrahydroisoquinoline moiety and active sites .
  • AI-driven tools : Platforms like COMSOL Multiphysics integrate experimental data to automate condition optimization (e.g., temperature/pH gradients) .

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., halogen vs. methyl groups) on bioactivity. For example, 4-chlorophenyl derivatives show enhanced antimicrobial activity over fluorinated analogs .
  • Dose-response profiling : Use IC50/EC50 curves to differentiate true activity from assay artifacts (e.g., solubility issues in thiazole-containing compounds) .
  • Meta-analysis : Cross-reference datasets from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target specificity .

Advanced: How are interaction studies with biological targets designed to minimize off-target effects?

Answer:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) to prioritize high-specificity interactions .
  • Thermal shift assays : Detects stabilization of target proteins upon ligand binding, reducing false positives from nonspecific aggregation .
  • Proteome-wide profiling : Chemoproteomics using activity-based probes identifies off-target binding, especially for promiscuous scaffolds like tetrahydrobenzo[d]thiazoles .

Basic: What are the key challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

  • Regioselectivity control : Use directing groups (e.g., iodine in 2-iodobenzoyl derivatives) to guide coupling reactions and minimize byproducts .
  • Catalyst loading : Optimize Pd/Cu ratios in cross-coupling steps to reduce metal contamination .
  • Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like thiazole ring closure .

Advanced: How can isotopic labeling and advanced NMR techniques elucidate metabolic pathways?

Answer:

  • 13C/15N labeling : Tracks metabolic degradation of the benzo[d][1,3]dioxole moiety in hepatocyte models .
  • DOSY NMR : Differentiates parent compound from metabolites based on diffusion coefficients .
  • In situ hyperpolarization : Enhances sensitivity for detecting transient intermediates in real-time metabolic studies .

Advanced: What computational tools are used to predict and mitigate toxicity risks?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp evaluates bioavailability, CYP450 inhibition, and hERG channel binding .
  • ToxCast data mining : Prioritizes analogs with low cytotoxicity using EPA’s high-throughput screening databases .
  • Molecular dynamics (MD) : Simulates membrane permeation to assess blood-brain barrier penetration, critical for CNS-targeted analogs .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the carboxamide group) .
  • HPLC-MS stability assays : Monitor peak area reduction over time to calculate half-lives in buffer systems (pH 1–9) .
  • Excipient compatibility : Test co-formulation with common stabilizers (e.g., cyclodextrins) to prevent aggregation .

Advanced: How do structural modifications (e.g., halogenation) alter physicochemical properties?

Answer:

  • LogP optimization : Chlorine substitution increases lipophilicity (ΔLogP ≈ +0.5), enhancing membrane permeability but reducing aqueous solubility .
  • Electrostatic potential maps : Identify regions prone to oxidative metabolism (e.g., electron-deficient thiazole rings) for targeted fluorination .
  • Crystallography : X-ray structures reveal how substituents (e.g., methyl vs. isopropyl) influence packing efficiency and polymorph formation .

Advanced: What green chemistry approaches minimize waste in multi-step syntheses?

Answer:

  • Solvent selection tools : Use CHEM21’s GSK solvent guide to replace toluene with cyclopentyl methyl ether (CMPE) in extraction steps .
  • Catalytic recycling : Immobilize Pd nanoparticles on magnetic supports for Suzuki-Miyaura couplings, reducing metal waste .
  • Microwave-assisted reactions : Cut energy use by 50% in heterocycle formation compared to conventional heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.